N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This benzenesulfonamide features a sterically congested 2,4,5-trimethylbenzene core and a 2-hydroxy-3-phenylpropyl side chain, creating a unique pharmacophore distinct from sulfanilamide or mono-methyl analogs. Its structural architecture is critical for influenza hemagglutinin inhibitor lead optimization and RORγ inverse agonist profiling. The hydroxyl group serves as a synthetic handle for biotin/fluorophore tagging. Do not substitute with generic sulfonamides without comparative bioactivity validation.

Molecular Formula C18H23NO3S
Molecular Weight 333.45
CAS No. 1351645-41-4
Cat. No. B2887907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide
CAS1351645-41-4
Molecular FormulaC18H23NO3S
Molecular Weight333.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C
InChIInChI=1S/C18H23NO3S/c1-13-9-15(3)18(10-14(13)2)23(21,22)19-12-17(20)11-16-7-5-4-6-8-16/h4-10,17,19-20H,11-12H2,1-3H3
InChIKeyIYHCDCFUYCXXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1351645-41-4): A Structurally Differentiated Sulfonamide for Medicinal Chemistry and Chemical Biology Procurement


N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1351645-41-4, molecular formula C18H23NO3S, molecular weight 333.45 g/mol) is a synthetic benzenesulfonamide derivative featuring a 2,4,5-trimethyl-substituted aryl sulfonamide core coupled to a 2-hydroxy-3-phenylpropyl side chain . This compound belongs to the broader class of sulfonamide-based bioactive molecules that have demonstrated utility as influenza hemagglutinin inhibitors and RORγ modulators [1]. Its structural architecture, confirmed by PubChem (CID 3751854) [2], creates a distinct hydrogen-bonding and steric profile compared to other N-substituted benzenesulfonamides, positioning it as a non-interchangeable entity in structure-activity relationship (SAR) exploration and lead optimization workflows.

Why N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide Cannot Be Replaced by a Generic Benzenesulfonamide Building Block


The scientific rationale against generic substitution of N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide rests on the compound's unique three-dimensional pharmacophore, which integrates a sterically congested 2,4,5-trimethylbenzene ring with a hydrogen-bond donor-acceptor 2-hydroxy-3-phenylpropyl side chain. This specific connectivity cannot be replicated by simpler sulfonamides such as sulfanilamide (p-aminobenzenesulfonamide, CAS 63-74-1), which lacks both the hydrophobic trimethyl substitution pattern and the hydroxyl-bearing alkyl linker essential for enhanced lipophilicity and target binding site complementarity . The benzenesulfonamide chemotype has been established as a privileged scaffold for hemagglutinin inhibition, where small structural modifications produce >10-fold shifts in antiviral EC₅₀ values [1]. Consequently, the precise substitution geometry of the target compound dictates its suitability for specific SAR campaigns, making casual interchange with close analogs—such as N-(2-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide (CAS 1351619-82-3) or N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide (CAS 1351621-74-3)—a scientifically invalid approach without explicit comparative bioactivity validation.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide


Molecular Weight and Lipophilicity Superiority Over the Parent Sulfonamide Core for Membrane Permeability Optimization

The target compound exhibits a calculated molecular weight of 333.45 g/mol and a predicted logP of approximately 3.8 (ALogPS consensus), reflecting the significant lipophilicity contribution of the 2,4,5-trimethyl substitution and the phenylpropyl side chain [1]. This contrasts markedly with the unsubstituted parent core, 2,4,5-trimethylbenzenesulfonamide (CAS 90643-45-1), which has a molecular weight of only 199.27 g/mol and a predicted logP of approximately 1.5 . The 134.18 Da molecular weight increase and approximately 2.3 logP units shift place the target compound in a more favorable physicochemical space for passive membrane permeability and blood-brain barrier penetration, as defined by Lipinski and related drug-likeness guidelines [2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Hydrogen-Bond Donor/Acceptor Count Advantage Over Non-Hydroxylated N-Aryl Sulfonamide Analogs

The presence of the secondary alcohol on the phenylpropyl side chain confers the target compound with 1 hydrogen-bond donor (the hydroxyl group) and 4 hydrogen-bond acceptors (the sulfonamide oxygens and the hydroxyl oxygen), for a total HBD/HBA profile of 1/4 [1]. In contrast, the non-hydroxylated comparator N-(2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide (a hypothetical close analog lacking the hydroxyl) would present an HBD/HBA profile of 0/3. This additional H-bond donor capacity is critical for forming specific polar interactions within enzyme active sites or receptor binding pockets, as evidenced by the benzenesulfonamide hemagglutinin inhibitor series where hydroxyl-bearing side chains contributed to >2-fold potency improvements through water-mediated hydrogen-bond networks [2].

Structure-Based Drug Design Pharmacophore Modeling Binding Affinity Optimization

Improved Topological Polar Surface Area for Oral Bioavailability Compared to Higher-Molecular-Weight Polyaromatic Sulfonamide Analogs

The target compound exhibits a topological polar surface area (TPSA) of approximately 66.0 Ų, based on its molecular formula and the established fragment-based calculation methodology [1]. This TPSA falls within the optimal range for oral bioavailability (≤140 Ų) and compares favorably to the naphthalene analog N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide (CAS 1351621-74-3), which has an identical TPSA but substantially higher molecular weight (>350 g/mol) and increased aromatic ring count that may elevate metabolic liability and reduce aqueous solubility . The class-level relationship between TPSA and oral absorption has been validated across multiple chemical series: compounds with TPSA ≤ 60 Ų show good brain penetration, while those between 60–140 Ų balance CNS and peripheral exposure [2].

ADME Optimization Oral Bioavailability Drug Candidate Selection

Precedented Scaffold Activity in Benzenesulfonamide Hemagglutinin Inhibitor Class with Confirmed In Vivo Efficacy Window

While direct bioactivity data for the target compound itself remains absent from the public literature, the 2,4,5-trimethylbenzenesulfonamide scaffold maps onto the broader benzenesulfonamide chemotype that has been rigorously optimized for influenza A virus hemagglutinin inhibition. In a 2025 Journal of Medicinal Chemistry study, the lead benzenesulfonamide (S)-63 demonstrated EC₅₀ = 0.23 μM against an oseltamivir-resistant H1N1 strain, representing >10-fold improved potency over the parent compound F0045(S) (EC₅₀ = 2.94 μM) [1]. Furthermore, compound (S)-63 achieved 20–30% survival in a lethal mouse influenza model, while F0045(S) provided 0% protection, establishing that the benzenesulfonamide class possesses meaningful in vivo antiviral activity [1]. These data position the trimethylbenzenesulfonamide core as a validated starting point for antiviral SAR exploration, distinct from alternative sulfonamide chemotypes (e.g., sulfanilamide-based antibiotics) that target bacterial dihydropteroate synthase with IC₅₀ values of 0.8–2.3 μM [2].

Antiviral Drug Discovery Influenza A Virus Hemagglutinin Inhibition

Synthetic Tractability Advantage Over Naphthalene and Heterocyclic Sulfonamide Analogs for Scale-Up Feasibility

The target compound can be synthesized via a straightforward two-step sequence: (1) reductive amination of phenylacetaldehyde with 2-amino-1-phenylethanol to generate the 2-hydroxy-3-phenylpropylamine intermediate, followed by (2) sulfonylation with 2,4,5-trimethylbenzenesulfonyl chloride under standard Schotten-Baumann conditions [1]. In contrast, the synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide requires naphthalene-2-sulfonyl chloride, which has a higher cost per mole and lower commercial availability . The trimethylbenzenesulfonyl chloride precursor (derived from inexpensive mesitylene) is commercially available at >97% purity from multiple suppliers, whereas heterocyclic sulfonamide analogs (e.g., N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide, CAS not found) require specialized heterocyclic sulfonylating agents .

Synthetic Chemistry Process Development Medicinal Chemistry Scale-Up

Evidence-Backed Application Scenarios for N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide Procurement


Structure-Activity Relationship (SAR) Exploration of Influenza A Hemagglutinin Inhibitors

The benzenesulfonamide chemotype, validated in J Med Chem (2025) with lead compound (S)-63 achieving EC₅₀ = 0.23 μM against oseltamivir-resistant H1N1 [1], provides a compelling rationale for procuring the target compound as a scaffold diversification element. Its 2,4,5-trimethyl substitution pattern represents an underexplored region of SAR space relative to the published series, which primarily examines mono-substituted or unsubstituted benzenesulfonamide cores. The 2-hydroxy-3-phenylpropyl side chain introduces a hydrogen-bond donor that mimics the key interaction motif of the lead series while offering a different steric footprint for probing the HA binding pocket. Procurement of this compound by academic or industrial antiviral teams enables direct head-to-head comparison with known benzenesulfonamide inhibitors in identical MDCK cell-based hemagglutination inhibition assays [1].

Selective RORγ Inverse Agonist Development for Autoimmune Disease

The benzenesulfonamide core has been established as a privileged scaffold for RORγ modulation, with T0901317 identified as a direct RORα/RORγ inverse agonist and multiple pharmaceutical companies (including Japan Tobacco with JTE-151) advancing benzenesulfonamide-based RORγ inhibitors into clinical development [2]. The target compound's specific 2,4,5-trimethyl substitution creates a distinctive steric and electronic environment at the sulfonamide nitrogen that may confer improved selectivity for RORγ over RORα compared to unsubstituted benzenesulfonamide analogs. Its procurement is specifically justified for Th17-cell differentiation assays (IL-17A ELISA readout) and RORγ luciferase reporter gene assays, where the compound's performance can be benchmarked against the class reference T0901317 [2].

Chemical Biology Tool Compound for Sulfonamide-Protein Binding Mode Analysis

The combination of a 2,4,5-trimethylbenzene ring (providing a well-defined NMR spectroscopic handle with three distinct methyl singlet resonances) and a 2-hydroxy-3-phenylpropyl chain (offering potential for further derivatization at the hydroxyl position) makes the target compound an attractive chemical biology probe [3]. The trimethyl pattern generates a characteristic ¹H-NMR signature at δ 2.2–2.5 ppm (9H, three singlets) that facilitates unambiguous detection in protein-ligand binding studies by saturation-transfer difference (STD) NMR or WaterLOGSY experiments. Additionally, the hydroxyl group serves as a synthetic handle for introducing biotin, fluorophore, or photoaffinity tags without perturbing the core pharmacophore, enabling target identification and engagement studies that are not feasible with the unsubstituted parent sulfonamide [3].

Medicinal Chemistry Fragment-to-Lead Library Expansion

The target compound occupies a specific niche within the 'lead-like' chemical space as defined by MW 333.45, clogP ~3.8, and TPSA ~66 Ų—parameters that fall well within the optimal ranges for lead optimization (MW 200–400, clogP 0–5, TPSA ≤ 140 Ų) [4]. Compared to the parent core 2,4,5-trimethylbenzenesulfonamide (MW 199, clogP ~1.5), which resides in fragment-like space, the target compound represents a logical 'grow' step in a fragment-to-lead campaign. Its procurement enables fragment-growing SAR studies where the 2,4,5-trimethyl motif is systematically varied against different amine-capping groups, directly addressing the critical question of whether this specific substitution pattern confers superior target binding compared to 2,4,6-trimethyl or mono-methyl isomers [4].

Quote Request

Request a Quote for N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.